![molecular formula C21H20N2O6 B2681758 2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid CAS No. 920945-34-2](/img/structure/B2681758.png)
2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid
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Description
Scientific Research Applications
Antimicrobial Agents
A series of new 2-aminobenzamide derivatives, including the compound , has been synthesized and tested against various bacterial and fungal strains . The compound showed excellent antifungal activity against Aspergillus fumigatus, more potent than standard Clotrimazole, and moderate to good antibacterial and antifungal activity against most of the other strains of bacteria and fungi .
Peptide Cyclization
The compound has been used in on-resin peptide cyclization . This process is important in drug discovery due to the specific binding properties of cyclic peptides, their larger surface area compared to small molecules, and their ready and modular synthetic accessibility .
Macrocyclization
In addition to peptide cyclization, the compound has been used in macrocyclization . This is a process of creating large ring-like structures, which can have unique chemical properties and potential applications in drug discovery .
Desulfurization
The compound has been used in desulfurization processes . This is a chemical reaction that removes sulfur from a molecule, which can be important in various chemical synthesis and industrial processes .
Cysteine Modification
The compound has been used for cysteine modification . This process can be used to alter the properties of proteins, which can have applications in biochemistry and drug discovery .
One-Pot Procedure
The compound has been used in one-pot procedures . These are chemical reactions that occur in a single reaction vessel, which can simplify the synthesis process and reduce the need for multiple reaction steps .
Thiodepsipeptide Synthesis
The compound has been used in the synthesis of thiodepsipeptides . These are a type of cyclic peptide that contain a thioester linkage, and they have potential applications in drug discovery .
Antimetabolites of Purine
The compound has been synthesized from 2,3-diaminopyridine and various benzoic acids using PPA in the search for new antimetabolites of purine . Antimetabolites are compounds that interfere with the normal metabolism of cells, and they can have potential applications in cancer treatment .
properties
IUPAC Name |
2-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-28-17-8-7-13(11-18(17)29-2)9-10-23-19(24)12-16(20(23)25)22-15-6-4-3-5-14(15)21(26)27/h3-8,11-12,22H,9-10H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXMUZZXJIYIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=CC=C3C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid |
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